molecular formula C14H8ClF6NO2S B15346249 N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide

Cat. No.: B15346249
M. Wt: 403.7 g/mol
InChI Key: DKZHYAMEOKGXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide is a chemical compound characterized by its trifluoromethyl groups and chlorobenzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide typically involves the following steps:

  • Bis(trifluoromethyl)phenyl Derivative Synthesis: The starting material, 3,5-bis(trifluoromethyl)phenyl, is synthesized through the reaction of trifluoromethyl aniline with appropriate reagents.

  • Chlorobenzenesulfonamide Formation: The chlorobenzenesulfonamide moiety is introduced through a sulfonation reaction, followed by chlorination.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonamide sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Amine Derivatives: Formed through reduction processes.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

  • N-(3,5-bis-(Trifluoromethyl)phenyl)thiourea: Used as a catalyst in organic synthesis.

  • 3,5-Bis(trifluoromethyl)nitrobenzene: Known for its use in chemical research.

Uniqueness: N-(3,5-bis-(Trifluoromethyl)phenyl)-4-chlorobenzenesulfonamide stands out due to its unique combination of trifluoromethyl groups and chlorobenzenesulfonamide structure, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

Molecular Formula

C14H8ClF6NO2S

Molecular Weight

403.7 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzenesulfonamide

InChI

InChI=1S/C14H8ClF6NO2S/c15-10-1-3-12(4-2-10)25(23,24)22-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7,22H

InChI Key

DKZHYAMEOKGXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.